N-Isopropyl-N-((isopropylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide
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Overview
Description
N-Isopropyl-N-((isopropylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes isopropyl and ergoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-N-((isopropylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the aza-Michael addition reaction, where isopropylamine reacts with N-isopropylacrylamide, followed by amidation with acryloyl chloride . This process requires controlled reaction conditions, including specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and scalability. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-N-((isopropylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Isopropyl-N-((isopropylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Isopropyl-N-((isopropylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the compound’s specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Isopropyl-N’-phenyl-1,4-phenylenediamine: Known for its use as an antiozonant in rubbers.
N-Isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide: Utilized in polymer synthesis and drug delivery systems.
Uniqueness
N-Isopropyl-N-((isopropylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide stands out due to its unique ergoline structure, which imparts distinct bioactive properties. This makes it particularly valuable in medicinal chemistry and pharmacology, where it can serve as a lead compound for developing new therapeutic agents.
Properties
CAS No. |
81409-76-9 |
---|---|
Molecular Formula |
C25H36N4O2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(6aR,9R)-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C25H36N4O2/c1-6-10-28-14-18(24(30)29(16(4)5)25(31)27-15(2)3)11-20-19-8-7-9-21-23(19)17(13-26-21)12-22(20)28/h7-9,13,15-16,18,20,22,26H,6,10-12,14H2,1-5H3,(H,27,31)/t18-,20?,22-/m1/s1 |
InChI Key |
WKQNRMKDZKSJGR-HCNFZCTASA-N |
Isomeric SMILES |
CCCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(C(C)C)C(=O)NC(C)C |
Canonical SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)N(C(C)C)C(=O)NC(C)C |
Origin of Product |
United States |
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